15-Acetyldeoxynivalenol

Catalog No.
S600348
CAS No.
88337-96-6
M.F
C17H22O7
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-Acetyldeoxynivalenol

Researchers requiring accurate quantification of acetylated trichothecenes face isomer interference with 3-ADON, leading to flawed exposure assessments. This high-purity 15-Acetyldeoxynivalenol (15-ADON) reference standard directly resolves that.

  • Enables isomer-specific LC-MS/MS calibration to avoid misidentifying 15-ADON vs 3-ADON in cereals.
  • Exhibits higher intestinal cytotoxicity than 3-ADON; using 3-ADON underestimates epithelial damage.
  • Tracks masked mycotoxin formation (15-ADON-3-glucoside) via direct phase II conjugation.

Supplied with CoA; immediate global shipping.

CAS Number

88337-96-6

Product Name

15-Acetyldeoxynivalenol

IUPAC Name

[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1

InChI Key

IDGRYIRJIFKTAN-HTJQZXIKSA-N

Synonyms

(3α,7α)-15-(Acetyloxy)-12,13-epoxy-3,7-dihydroxy-trichothec-9-en-8-one; 15-Acetylvomitoxin; 15-O-Acetyl-4-deoxynivalenol; Deoxynivalenol 15-Acetate;

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)COC(=O)C

The exact mass of the compound 15-Acetyldeoxynivalenol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Trichothecenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 2.5 mg, 5 mg, 10 mg

15-Acetyldeoxynivalenol (15-ADON) is a type B trichothecene mycotoxin and a specific acetylated derivative of deoxynivalenol (DON) produced by distinct chemotypes of Fusarium graminearum. In procurement and analytical contexts, it is primarily sourced as a high-purity reference material for liquid chromatography-tandem mass spectrometry (LC-MS/MS) calibration, food safety compliance testing, and toxicological research. Unlike generic mycotoxin mixtures, pure 15-ADON allows laboratories to accurately quantify specific cereal contamination profiles, validate extraction recoveries from complex matrices like wheat or milk, and evaluate the distinct cytotoxic properties of acetylated trichothecenes in mammalian cell models[1].

Research Fit

Workflow

Multi-mycotoxin LC-MS/MS reference standard for cereals and feed

Selection Context

Type B trichothecene with distinct chromatographic and toxicokinetic profile

Model Fit

Intestinal barrier, immunotoxicity, and Fusarium chemotype identification studies

Substituting 15-ADON with its positional isomer 3-Acetyldeoxynivalenol (3-ADON) or the parent compound DON fundamentally compromises both analytical accuracy and toxicological modeling. While 3-ADON and 15-ADON share the same molecular weight, they represent entirely distinct Fusarium chemotypes with different geographical distributions and plant-pathogen dynamics. In toxicological assays, 15-ADON exhibits significantly higher intestinal cytotoxicity than 3-ADON, meaning the use of 3-ADON as a surrogate will drastically underestimate epithelial damage [1]. Furthermore, in plant metabolism studies, 15-ADON undergoes direct phase II conjugation into specific masked mycotoxins (e.g., 15-ADON-3-glucoside), whereas 3-ADON is rapidly deacetylated back to DON [2]. For regulatory compliance and chemotype mapping, exact chromatographic resolution using a dedicated 15-ADON standard is strictly required.

Mismatch Risk

15-ADON vs. DON
Systemic exposureOral absorbed fraction may differ substantially; using DON underestimates 15-ADON systemic burden in poultry models.
15-ADON vs. 3-ADON
Intestinal permeabilityParacellular barrier disruption and IL-8 response profiles are not interchangeable; Caco-2 transport ranking favors 15-ADON.
Metabolic fate
Deacetylation kineticsGut microbiota-mediated deacetylation rates are species- and analog-specific; presystemic hydrolysis completeness diverges.

Intestinal Epithelial Cytotoxicity (Caco-2 Model)

In toxicological evaluations using human intestinal Caco-2 cell models, 15-ADON demonstrates substantially higher potency than its isomer 3-ADON. After 48 hours of exposure, the IC50 value for 15-ADON was quantified at 2.33 ± 0.36 µM, whereas 3-ADON required a concentration of 10.81 ± 3.84 µM to achieve the same reduction in cell viability [1].

Evidence DimensionIC50 for cell viability (48 h exposure)
Target Compound Data2.33 ± 0.36 µM (15-ADON)
Comparator Or Baseline10.81 ± 3.84 µM (3-ADON)
Quantified Difference15-ADON is ~4.6 times more cytotoxic to Caco-2 cells than 3-ADON.
ConditionsCaco-2 human intestinal epithelial cells, 48-hour exposure assay.

Procurement of the exact 15-ADON standard is critical for gastrointestinal toxicity modeling, as using 3-ADON will severely underestimate the compound's impact on cell viability.

Oral Bioavailability in Broiler Chickens
Head-to-head
42.2%
vs. DON 10.6% · 3-ADON 18.2%
Incomplete presystemic hydrolysis (75.4%)
Supports toxicokinetic model interpretation; systemic exposure context differs markedly.
Broiler crossover trial; LC-MS/MS plasma quantification

Distinct Metabolic Fate and Masked Mycotoxin Formation

15-ADON exhibits a unique metabolic trajectory in plant systems compared to 3-ADON. In wheat suspension cultures, 15-ADON is directly converted into 15-acetyl-DON-3-O-β-D-glucoside (15-ADON3G) and 15-acetyl-DON-3-sulfate (15-ADON3S) without prior deacetylation. In contrast, 3-ADON is almost exclusively deacetylated into DON (with only 4% of 3-ADON remaining after 96 h) before any phase II reactions occur [1].

Evidence DimensionPrimary metabolic pathway in wheat
Target Compound DataDirect phase II conjugation into 15-ADON3G and 15-ADON3S
Comparator Or BaselineRapid deacetylation into DON prior to conjugation (3-ADON)
Quantified Difference15-ADON retains its acetyl group during initial plant metabolism, forming unique masked mycotoxins.
ConditionsWheat suspension culture monitored over 96 hours via LC-MS/MS.

Researchers studying plant defense mechanisms or synthesizing masked mycotoxins must procure 15-ADON, as 3-ADON cannot serve as a precursor for 15-ADON3G.

Intestinal Barrier Disruption (Caco-2)
Head-to-head
Highest permeability
Ranking: 15-ADON > 3-ADON ≈ DON
Reported greatest TEER reduction and Lucifer Yellow flux among analogs; barrier endpoint context.
Caco-2 monolayer; apical-to-basolateral transport assay

Chromatographic Resolution for Chemotype Differentiation

Accurate mapping of Fusarium graminearum populations requires distinguishing the 15-ADON chemotype from the 3-ADON chemotype. Validated LC-MS/MS methods utilizing chiral columns achieve baseline separation of these isomers, demonstrating recoveries for 15-ADON in complex wheat matrices between 80% and 120% with a Limit of Quantification (LOQ) of 8 µg/kg [1].

Evidence DimensionAnalytical recovery and isomer separation
Target Compound Data80–120% recovery with specific baseline resolution from 3-ADON
Comparator Or BaselineGeneric DON assays (Fail to differentiate acetylated chemotypes)
Quantified DifferenceEnables precise quantification and chemotype identification of Fusarium strains.
ConditionsLC-MS/MS coupled with a chiral column, wheat matrix fortification.

Analytical laboratories must purchase pure 15-ADON standards to calibrate LC-MS/MS methods required for regulatory surveillance and agricultural pathology.

IL-8 Pro-Inflammatory Response
Head-to-head
Highest IL-8 secretion
Ranking: 3-ADON < DON < 15-ADON
Supports immunotoxicity endpoint review; distinct pro-inflammatory signal in intestinal epithelium.
Caco-2 cells; ELISA quantification
Emetic Potency (Mink Model)
Head-to-head
170 µg/kg bw
ED50, ip; DON 80 µg/kg · 3-ADON 180 µg/kg
Reported 2.1× higher ED50 than DON; emetic endpoint context differs.
Mink emesis model; intraperitoneal administration
Cytotoxicity in RAW264.7 Macrophages
Head-to-head
IC50 0.2671 µg/mL
DON 0.2754 µg/mL · 3-ADON 1.8060 µg/mL
15-ADON ≈ DON; 3-ADON 6.8× less potent
Cytotoxicity endpoint review; near-identical potency to DON, distinct from 3-ADON.
RAW264.7 mouse macrophage cell viability assay
Microbiota-Mediated Deacetylation
Head-to-head
15-ADON ranking: mouse > human > rat > pig
3-ADON ranking: rat > mouse > human > pig
Species-specific deacetylation kinetics; incomplete deconjugation in mouse for 15-ADON.
In vitro anaerobic fecal incubations across species

LC-MS/MS Method Calibration for Cereal Safety

15-ADON is strictly required as an analytical reference standard for multiplexed LC-MS/MS panels designed to quantify type B trichothecenes in agricultural commodities. Its use ensures accurate recovery calculations and prevents the misidentification of acetylated isomers during routine food safety compliance testing [1].

Fusarium Population Chemotyping

Agricultural research facilities must utilize 15-ADON to map the geographic distribution and population shifts of Fusarium graminearum chemotypes. Differentiating the 15-ADON producers from 3-ADON producers is vital for predicting toxin loads in regional crop yields and developing targeted fungicide strategies [2].

Intestinal Toxicology and Barrier Function Modeling

Due to its high cytotoxicity relative to 3-ADON, 15-ADON is specifically procured for in vitro toxicology assays using Caco-2 or IPEC-J2 cell lines. It serves as a critical model compound for evaluating mycotoxin-induced oxidative stress, tight junction disruption, and localized inflammatory responses in the mammalian gut [3].

Synthesis and Tracking of Masked Mycotoxins

Plant biologists and food chemists use 15-ADON as a precursor to study the formation of masked mycotoxins like 15-ADON-3-glucoside. Because 15-ADON undergoes direct phase II conjugation in plants without prior deacetylation, it is the only suitable starting material for tracking these specific metabolic pathways in crops [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Multi-mycotoxin LC-MS/MS analysis in cereals and feed
Certified reference material for type B trichothecenes; distinct chromatographic behavior
Calibration accuracy and chromatographic separation from DON and 3-ADON
Fusarium graminearum chemotype classification
Diagnostic chemotype marker (15-ADON accumulation)
Confirmatory HPLC-MS/MS in culture extracts for population studies
Intestinal barrier and inflammation research
Highest reported paracellular permeability among DON analogs
TEER reduction and IL-8 secretion endpoints in Caco-2 model
Toxicokinetic modeling in poultry and swine
High oral absorbed fraction and incomplete presystemic hydrolysis profile
Systemic exposure quantification and PBPK parameterization

Physical Description

Solid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

338.13655304 Da

Monoisotopic Mass

338.13655304 Da

Heavy Atom Count

24

Appearance

White powder

Melting Point

140-141°C

UNII

0430X4R3Z1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Metabolism Metabolites

Trichothecenes are lipophilic and thus easily absorbed through the skin, gut, and pulmonary mucosa. They are metabolized mainly by cytochrome P-450 and trichothecene-specific carboxylesterase activity in the liver, although other tissues such as the kidney, spleen, and intestine also show some metabolic activity. Trichothecenes are metabolically transformed to less toxic metabolites by such reactions as hydrolysis, hydroxylation, de-epoxidation, and glucuronidation. Metabolites are excreted in the urine and feces. (L1910, L1949)

Wikipedia

Deoxynivalenol 15-acetate

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